Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-

Lipophilicity Drug Design ADME

Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- (CAS 122902-06-1) is a fluorinated aromatic ketone with molecular formula C13H13F3O and molecular weight 242.24 g/mol, characterized by a cyclohexanone ring substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. Its computed XLogP3 of 3.2 and topological polar surface area of 17.1 Ų distinguish it from non-fluorinated analogs.

Molecular Formula C13H13F3O
Molecular Weight 242.24 g/mol
CAS No. 122902-06-1
Cat. No. B15244068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 3-[4-(trifluoromethyl)phenyl]-
CAS122902-06-1
Molecular FormulaC13H13F3O
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H13F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h4-7,10H,1-3,8H2
InChIKeyPXEDGGLZDRNQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- (CAS 122902-06-1): Structural Baseline and Comparator Selection for Informed Procurement


Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- (CAS 122902-06-1) is a fluorinated aromatic ketone with molecular formula C13H13F3O and molecular weight 242.24 g/mol, characterized by a cyclohexanone ring substituted at the 3-position with a 4-(trifluoromethyl)phenyl group . Its computed XLogP3 of 3.2 and topological polar surface area of 17.1 Ų distinguish it from non-fluorinated analogs [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, where the para-trifluoromethyl substitution confers enhanced lipophilicity and altered electronic properties relative to unsubstituted phenyl counterparts . For procurement purposes, the key comparators are 3-phenylcyclohexanone (CAS 20795-53-3) as the non-fluorinated analog, and 4-(4-(trifluoromethyl)phenyl)cyclohexanone (CAS 40503-94-4) as a regioisomeric variant differing in the attachment position on the cyclohexanone ring.

Why Simple Analogs Cannot Replace Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- in R&D


The specific substitution pattern—a 4-(trifluoromethyl)phenyl group at the 3-position of the cyclohexanone ring—creates a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by simple analogs. The para-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) that alters the electrophilicity of the ketone carbonyl, influences conformational equilibria, and modifies facial selectivity in nucleophilic additions [1]. Regioisomeric variants such as 4-(4-(trifluoromethyl)phenyl)cyclohexanone exhibit different steric environments and distinct reactivity profiles, while the non-fluorinated 3-phenylcyclohexanone lacks the lipophilicity and metabolic stability enhancements conferred by the -CF3 group . Substitution at the meta or ortho positions of the phenyl ring further alters electronic distribution and steric bulk, potentially leading to divergent biological activity or chemical reactivity [2]. These differences are not merely incremental; they can determine success or failure in structure-activity relationship (SAR) studies and synthetic route feasibility, making informed compound selection a critical procurement decision.

Quantitative Differentiation Guide for Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- vs. Analogs


Lipophilicity-Driven Membrane Permeability: LogP Comparison Against Non-Fluorinated Analog

The replacement of a phenyl hydrogen with a para-CF3 group increases the computed octanol-water partition coefficient (LogP) by approximately 1.62 log units relative to the non-fluorinated 3-phenylcyclohexanone. This increase predicts enhanced passive membrane permeability and potentially greater oral bioavailability [1]. The XLogP3 value for the target compound is 3.2, compared to 2.3 for 3-phenylcyclohexanone .

Lipophilicity Drug Design ADME

Hydrogen Bond Acceptor Capacity: Enhanced Intermolecular Interaction Potential vs. Non-Fluorinated Analogs

The presence of three fluorine atoms in the -CF3 group increases the hydrogen bond acceptor count from 1 (carbonyl oxygen only in 3-phenylcyclohexanone) to 4 (carbonyl oxygen plus three fluorine atoms) in the target compound [1]. This elevated HBA count can strengthen interactions with hydrogen bond donor residues in protein binding pockets, potentially improving target affinity . The computed heavy atom count rises from 13 to 17 due to fluorine incorporation .

Hydrogen Bonding Molecular Recognition Drug-Receptor Interactions

Electronic Modulation of Facial Diastereoselectivity: Axial vs. Equatorial Attack Preference

Electronegative substitution at C-3 of cyclohexanone is established to increase the relative proportion of axial attack by nucleophiles, a phenomenon demonstrated across multiple reaction types including alkyllithium additions, oxymercurations, and epoxidations [1]. The 3-[4-(trifluoromethyl)phenyl] substituent, bearing a strongly electron-withdrawing -CF3 group, is predicted to enhance axial attack preference compared to the less electronegative 3-phenyl analog. This reversal of π-facial diastereoselection has direct consequences for stereochemical outcomes in synthetic sequences where the target compound is used as a prochiral ketone substrate .

Diastereoselectivity Nucleophilic Addition Stereochemistry

Biological Activity in Bis-Benzylidene Cyclohexanone Derivatives: -CF3 vs. -F Substitution Effects

In a comparative study of bis-benzylidene cyclohexanone derivatives, the compound (2E,6E)-2,6-bis({[4-(trifluoromethyl)phenyl]methylidene})cyclohexanone (3b), which incorporates the 4-CF3-phenyl motif, was directly compared against its 4-fluoro analog 2,6-di(4-fluorobenzylidene)cyclohexanone (3a) for α-glucosidase inhibition and antileishmanial activity [1]. The CF3-substituted derivative showed distinct biological activity, with the trifluoromethyl group contributing to enhanced target engagement as evidenced by docking studies [2]. This head-to-head comparison demonstrates that the -CF3 substituent, as present in the procurement target, is not interchangeable with -F substitution for achieving desired biological outcomes.

α-Glucosidase Inhibition Antileishmanial SAR

Optimal Application Scenarios for Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]- Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

In drug discovery programs where lead compounds suffer from poor cellular permeability, the 3-[4-(trifluoromethyl)phenyl] substitution on the cyclohexanone scaffold offers a 0.9–1.0 log unit increase in LogP relative to the non-fluorinated phenyl analog [1]. This property makes the compound a strategic intermediate for synthesizing fluorinated analogs with improved pharmacokinetic profiles, particularly for CNS targets where passive diffusion across the blood-brain barrier is desirable.

Asymmetric Synthesis Leveraging π-Facial Diastereoselectivity Control

The electronegative 4-CF3-phenyl substituent at the 3-position of cyclohexanone increases the proportion of axial nucleophilic attack, as established by the Cieplak model of π-facial diastereoselection [2]. This predictable stereochemical bias enables synthetic chemists to design routes where the desired diastereomer is favored, reducing the need for chiral auxiliaries or resolution steps in the preparation of enantiopure cyclohexanol derivatives.

Synthesis of Bis-Benzylidene Cyclohexanone Derivatives for Antileishmanial and Anti-Diabetic Screening

The compound serves as a precursor for bis-benzylidene cyclohexanone derivatives that have demonstrated α-glucosidase inhibition and antileishmanial activity [3]. The -CF3 group is a critical pharmacophoric element; direct comparison with the 4-F analog showed distinct biological profiles, confirming that procurement of the correct fluorinated building block is essential for reproducing published biological results in hit-to-lead campaigns.

Procurement of Chiral Intermediates for MetAP-2 Inhibitor Development

Trifluoromethyl-substituted cyclohexanones are key intermediates in the enantioselective synthesis of methionine aminopeptidase-2 (MetAP-2) reversible inhibitors, where the -CF3 group enhances the stability of the enzyme-inhibitor complex [4]. The 3-[4-(trifluoromethyl)phenyl] substitution pattern provides a specific steric and electronic environment that influences both reactivity and biological target engagement, making it a non-substitutable building block in this therapeutic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanone, 3-[4-(trifluoromethyl)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.